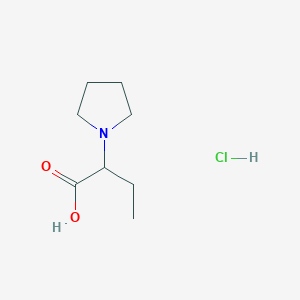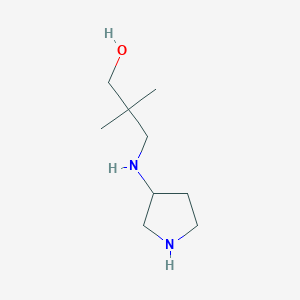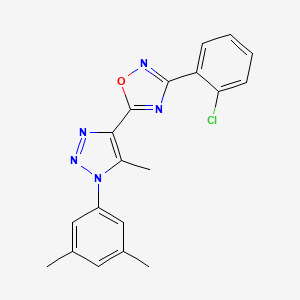
C22H22FN5O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for C22H22FN5O is N-(3-fluorophenyl)-4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide . The SMILES string representation is Cc1ccc(cc1)c2ccc(nn2)N3CCN(CC3)C(=O)Nc4cccc(F)c4 .
Chemical Reactions Analysis
The chemical formula of This compound is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions . The law of conservation of mass dictates that the quantity of each element given in the chemical formula does not change in a chemical reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like This compound can be determined using various spectroscopy techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .
Applications De Recherche Scientifique
Metal-Organic Framework-Based Heterogeneous Catalysts
- Application : The use of metal-organic frameworks (MOFs) in catalysis, particularly for carbon molecules like CO, CO2, and CH4, is significant for clean fuel production and energy sustainability. The compound may be used in designing functional nanomaterials or as a part of these catalysts.
- Insight : MOFs show promise in transforming CO, CO2, and CH4 into high-value chemicals, addressing challenges due to the inert nature of these molecules (Cui, Zhang, Hu, & Bu, 2019).
C2N Covalent Frameworks
- Application : C2N, a member of the carbon nitrides family, is used in various applications like catalysis, environmental science, energy storage, and biotechnology. The compound C22H22FN5O could potentially contribute to or benefit from research in these areas.
- Insight : C2N has gained interest due to its high polarity, thermal, and chemical stability, making it suitable for applications in gas sorption and separation, battery electrodes, and catalytic processes (Tian et al., 2020).
C1 Catalysis
- Application : C1 catalysis, involving conversion of carbon-containing compounds into chemicals and fuels, is a key area of research. This compound might be involved in the development of catalysts or processes in this field.
- Insight : Recent advancements in C1 catalysis include insights into reaction mechanisms, identification of active-site structures, and development of highly efficient catalysts and processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Nitrogenated Two-Dimensional Structures
- Application : In the development of two-dimensional materials with bandgap control, the compound might be relevant in the design of new materials for electronics and other applications.
- Insight : The creation of layered two-dimensional network structures with evenly distributed holes and nitrogen atoms, like C2N, has implications for field-effect transistor devices (Mahmood et al., 2015).
Synthesis of Cyclic Carbonates
- Application : The compound may be relevant in the synthesis of cyclic carbonates from epoxides and CO2, a process of industrial and environmental significance.
- Insight : Developments in catalysts and catalytic systems for this reaction have been significant, emphasizing mild reaction conditions (Büttner et al., 2017).
Novel Graphite-Based Materials
- Application : Research in graphite intercalation and development of new B/C, C/N, and B/C/N materials based on the graphite network might involve or be relevant to the compound this compound.
- Insight : These materials, like BC3, C5N, and BC2N, have unique intercalation chemistries and applications in electronics and materials science (Kouvetakis et al., 1989).
Propriétés
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-5-6-17(14-24-15)22(29)25-19-9-11-28(12-10-19)21-8-7-20(26-27-21)16-3-2-4-18(23)13-16/h2-8,13-14,19H,9-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVCTCDJGNZTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)





![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)
